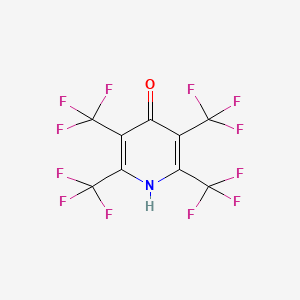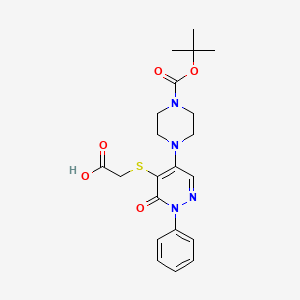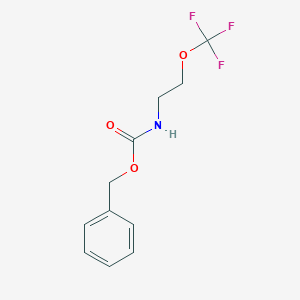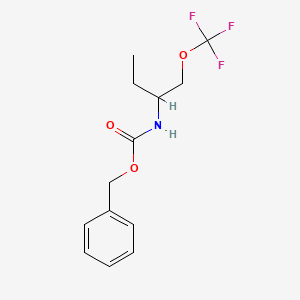
Carbonic acid methyl ester 2-vinyl-indan-2-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Carbonic acid methyl ester 2-vinyl-indan-2-yl ester” is an organic compound with the molecular formula C13H14O3 . It is a type of carbonate ester, which is an ester of carbonic acid. This functional group consists of a carbonyl group flanked by two alkoxy groups .
Synthesis Analysis
The synthesis of esters like “this compound” typically involves the reaction of an alcohol with carbon monoxide and an oxidizer, a process known as oxidative carbonylation . Another common method is the reaction of an alcohol with phosgene, known as phosgenation .Molecular Structure Analysis
The general structure of carbonate esters like “this compound” is R−O−C(=O)−O−R’, where R and R’ represent different organic groups . The specific structure for this compound would require more detailed information or computational analysis.Chemical Reactions Analysis
Esters undergo various reactions, including hydrolysis under acidic or basic conditions, which cleaves them back into a carboxylic acid and an alcohol . They can also be reduced by treatment with lithium aluminum hydride to yield primary alcohols .科学的研究の応用
Polymer Synthesis and Applications
Vinyl esters, including derivatives similar to carbonic acid methyl ester 2-vinyl-indan-2-yl ester, are crucial in polymer chemistry. They are used in the synthesis of various polymers with applications ranging from industrial to medical fields. For instance, vinyl ester-based polymers exhibit significant potential as materials for high-performance composites due to their excellent mechanical properties and chemical resistance. Research highlights the synthesis of poly(vinyl ester) copolymers, demonstrating their utility in creating polymers with controlled degradability, which is vital for environmentally friendly materials and medical applications where biodegradability is a key factor (Harrisson et al., 2014).
Green Chemistry and Catalysis
Compounds like this compound are involved in green chemistry applications, particularly as solvents and catalysts in reactions. Their roles in facilitating environmentally benign reactions, such as transesterification and acylation, highlight the potential for sustainable chemical processes. For example, vinyl esters are efficient in transesterification reactions, enabling the synthesis of esters from renewable resources, thereby contributing to the development of green chemistry (Grasa et al., 2002).
Material Science and Nanotechnology
In material science, the reactivity of vinyl esters, including those structurally related to this compound, is exploited to modify surfaces and create novel materials. Functionalized carbon nanotubes, for instance, have been developed using vinyl esters as cross-linkers, enhancing the mechanical and electrical properties of nanocomposite materials. Such materials are promising for applications in energy storage and conversion devices, demonstrating the versatility and potential of these compounds in advancing nanotechnology and materials engineering (Liao et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
(2-ethenyl-1,3-dihydroinden-2-yl) methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-13(16-12(14)15-2)8-10-6-4-5-7-11(10)9-13/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZITQDFZLMNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1(CC2=CC=CC=C2C1)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)


![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)
![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)
